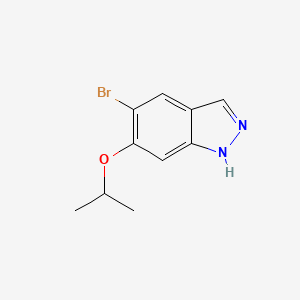

5-Bromo-6-isopropoxy-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrN2O |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

5-bromo-6-propan-2-yloxy-1H-indazole |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) |

InChI Key |

PHEPVKROVPXKFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C2C=NNC2=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The 1H-Indazole Core - A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted 1H-Indazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

The 1H-indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with its capacity to act as both a hydrogen bond donor (via the N1-H) and acceptor, makes it an exceptional bioisostere for endogenous structures like purines, indoles, and benzimidazoles.[4][5] This unique electronic and steric profile allows 1H-indazole derivatives to form high-affinity interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases.[5][6][7]

The therapeutic relevance of this scaffold is not merely theoretical; it is validated by the clinical success of several FDA-approved drugs. For instance, Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy, while Niraparib serves as a PARP inhibitor for ovarian cancer treatment.[8][9] This guide provides a comprehensive exploration of the diverse biological activities of substituted 1H-indazoles, the underlying mechanisms of action, key structure-activity relationships, and the practical experimental workflows essential for their evaluation.

Part 1: The Spectrum of Biological Activity

Substituted 1H-indazoles exhibit a remarkable breadth of pharmacological effects. While their application as kinase inhibitors in oncology is most prominent, their utility extends to anti-inflammatory, antimicrobial, and neuroprotective roles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cornerstone of the 1H-indazole's anticancer utility lies in its role as a versatile kinase inhibitor.[3][10] By mimicking the adenine moiety of ATP, these compounds competitively bind to the hinge region of kinase active sites, disrupting signaling pathways essential for tumor growth, survival, and angiogenesis.[4]

Key Molecular Targets and Mechanisms:

-

Tyrosine Kinase Inhibition: Many 1H-indazole derivatives are potent inhibitors of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFRs), crucial mediators of tumor angiogenesis.[8][9][11]

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth and survival, and it is frequently dysregulated in cancer. Specific 3-ethynyl-1H-indazoles have been developed as potent inhibitors of PI3Kα, leading to downstream inhibition of AKT phosphorylation.[1][12]

-

p21-activated kinase 1 (PAK1) Inhibition: Aberrant PAK1 activity is linked to tumor progression and metastasis. 1H-indazole-3-carboxamide derivatives have emerged as highly potent and selective PAK1 inhibitors, demonstrating anti-migratory and anti-invasive properties in cancer cell lines.[13]

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: While also implicated in other diseases, GSK-3 is a target in certain cancers. 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides have been identified as potent GSK-3 inhibitors.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, some derivatives exert their effects by triggering programmed cell death (apoptosis) and halting the cell cycle, potentially through the modulation of Bcl2 family members and the p53/MDM2 pathway.[7]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic effects (IC50 values) of representative substituted 1H-indazoles against various human cancer cell lines.

| Compound Class/Example | Cancer Cell Line | Target/Mechanism (if specified) | IC50 (µM) | Reference |

| 1H-indazole-6-amine (9f) | HCT116 (Colon) | Antiproliferative | 14.3 | [14][15] |

| 1H-indazole-3-amine (6o) | K562 (Leukemia) | p53/MDM2 Pathway | 5.15 | [7] |

| 1H-indazole-3-amine (6o) | A549 (Lung) | p53/MDM2 Pathway | >40 | [1] |

| 1H-indazole-3-amine (6o) | PC-3 (Prostate) | p53/MDM2 Pathway | 18.3 | [1] |

| 3-Ethynyl-1H-indazole (10) | - | PI3Kα (cell-free) | 0.361 | [12] |

| 1H-indazole-3-carboxamide (30l) | - | PAK1 (cell-free) | 0.0098 | [13] |

| 1H-indazole-based (1) | - | FGFR1 (cell-free) | 0.1 | [11] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. 1H-indazoles have demonstrated significant potential as anti-inflammatory agents by targeting key enzymatic and signaling components of the inflammatory cascade.[10][16]

Key Molecular Targets and Mechanisms:

-

COX-2 Inhibition: Similar to traditional NSAIDs, some indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[16][17]

-

Cytokine Suppression: They can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[16]

-

ASK1 Inhibition: Apoptosis signal-regulating kinase 1 (ASK1) is involved in stress and inflammatory signaling pathways. Novel 1H-indazole derivatives have been designed as potent ASK1 inhibitors, showing potential for treating inflammatory bowel disease.[18]

Studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, have shown that indazole derivatives can significantly inhibit edema formation in a dose-dependent manner.[16][19]

Antimicrobial Activity: Combating Pathogenic Microbes

The 1H-indazole scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[2][9][20][21]

Antibacterial Spectrum: Derivatives have demonstrated efficacy against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[2][22]

Antifungal Spectrum: Activity has also been reported against fungal pathogens, including Candida albicans and Aspergillus niger.[2][20][21]

Data Presentation: In Vitro Antibacterial Efficacy

| Compound ID | Chemical Name | Concentration (µg/ml) | Zone of Inhibition (mm) - Bacillus subtilis | Zone of Inhibition (mm) - Escherichia coli | Reference |

| 1d | 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole | 300 | 22 | 46 | [22][23] |

This data indicates significant antibacterial activity, particularly against the Gram-negative E. coli.[22][23]

Neuroprotective Activity: Targeting Neurodegenerative Pathways

Emerging research highlights the potential of 1H-indazoles in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[24][25]

Key Molecular Targets and Mechanisms:

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme that degrades neurotransmitters, and its inhibition can be beneficial in Parkinson's disease. A series of 5-substituted-1H-indazoles were developed as highly potent and selective MAO-B inhibitors.[26][27]

-

Cytoprotection: In cellular models of oxidative stress (e.g., SH-SY5Y neuroblastoma cells treated with H₂O₂), indazole derivatives have been shown to increase cell viability, demonstrating a direct neuroprotective effect.[26][27]

-

In Vivo Neuroprotection: In an MPTP-induced mouse model of Parkinson's disease, 6-hydroxy-1H-indazole demonstrated a neuroprotective role for dopaminergic neurons.[28]

Part 2: Core Concepts in Experimental Evaluation

The translation of a chemical scaffold into a therapeutic candidate is underpinned by rigorous biological evaluation.[29] This section details the causality behind key experimental choices and provides validated, step-by-step protocols for assessing the biological activities described above.

Foundational Logic: From In Vitro to In Vivo

A tiered approach is fundamental to efficient drug discovery.[30] Initial screening begins with simple, high-throughput in vitro assays to establish potency and mechanism (e.g., enzyme inhibition). Promising compounds then advance to more complex cell-based assays that provide insights into cellular permeability, cytotoxicity, and on-target effects in a biological context. Finally, the most promising candidates are evaluated in in vivo animal models to assess efficacy, pharmacokinetics, and safety.

Caption: A typical hierarchical workflow for evaluating bioactive compounds.

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay

This colorimetric assay is a cornerstone for assessing a compound's cytotoxic effect on cancer cell lines by measuring metabolic activity.[1][7]

Principle: The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1H-indazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A purified, active kinase enzyme is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The inhibitor's potency is determined by measuring the reduction in substrate phosphorylation. Detection can be achieved through various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence.

Step-by-Step Methodology (Luminescence-based, e.g., Kinase-Glo®):

-

Reaction Setup: In a 96-well plate, combine the kinase buffer, the purified kinase enzyme, the specific peptide substrate, and the test 1H-indazole derivative at various concentrations.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the enzyme).

-

Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

-

Detection: Add a Kinase-Glo® reagent. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

-

Signal Reading: After a brief incubation (10 minutes), measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.[1]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[16][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate Sprague Dawley rats for at least one week under standard laboratory conditions.

-

Grouping: Divide animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., Etoricoxib, 10 mg/kg), and test groups receiving different doses of the 1H-indazole derivative (e.g., 10, 20, 30 mg/kg).[19]

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Baseline Measurement: Measure the initial volume of each rat's right hind paw using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Part 3: Conclusion and Future Perspectives

The 1H-indazole scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in oncology as a kinase inhibitor is now expanding into other critical therapeutic areas, including inflammation, infectious diseases, and neurodegeneration. The key to unlocking its full potential lies in the continued exploration of structure-activity relationships, enabling the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of complex disease pathways deepens, the versatility of the substituted 1H-indazole core ensures it will remain a focal point of innovation for researchers and drug development professionals for years to come.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journal.hep.com.cn [journal.hep.com.cn]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journal.hep.com.cn [journal.hep.com.cn]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. benthamscience.com [benthamscience.com]

- 25. researchgate.net [researchgate.net]

- 26. iris.unipv.it [iris.unipv.it]

- 27. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. sygnaturediscovery.com [sygnaturediscovery.com]

- 30. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-6-isopropoxy-1H-indazole: A Versatile Scaffold in Modern Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Bromo-6-isopropoxy-1H-indazole, a substituted indazole with significant potential as a key intermediate in the synthesis of bioactive molecules. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty or specialized nature, its structural features suggest considerable utility in medicinal chemistry. This document will, therefore, synthesize information from closely related and well-studied indazole derivatives to equip researchers with the foundational knowledge for its synthesis and exploration in targeted therapeutic development.

Core Molecular Attributes

The fundamental characteristics of 5-Bromo-6-isopropoxy-1H-indazole are derived from its chemical structure.

-

Molecular Formula: C₁₀H₁₁BrN₂O

The molecular structure combines the privileged indazole scaffold with a bromine atom at the 5-position and an isopropoxy group at the 6-position. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the isopropoxy group modifies the electronic and lipophilic properties of the molecule, which can be crucial for modulating biological activity and pharmacokinetic parameters.

Caption: Chemical structure of 5-Bromo-6-isopropoxy-1H-indazole.

Physicochemical and Predicted Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be inferred from structurally related compounds.

| Property | Predicted Value | Basis of Prediction |

| Molecular Weight | 255.10 g/mol | Calculated from the molecular formula (C₁₀H₁₁BrN₂O) |

| Appearance | Likely a white to off-white or pale yellow solid | Based on similar bromo-substituted indazoles such as 5-bromo-1H-indazole.[1][2] |

| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol) | General characteristic of functionalized heterocyclic compounds. |

| Melting Point | Likely in the range of 100-200 °C | Inferred from related compounds like 5-bromo-1H-indazole (123-127 °C).[2] |

The Indazole Scaffold in Medicinal Chemistry

Indazole derivatives are recognized as a "privileged scaffold" in drug discovery due to their wide range of biological activities.[3] This bicyclic heteroaromatic system is a versatile bioisostere for other aromatic rings like indole and benzimidazole and can engage in crucial hydrogen bonding interactions with biological targets.[4][5]

The indazole nucleus is a core component of several approved drugs, demonstrating its clinical significance. Notable examples include:

-

Axitinib (Inlyta®): A kinase inhibitor used in the treatment of renal cell carcinoma.

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.

-

Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic.[5]

The diverse biological activities attributed to indazole derivatives include anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[4][6]

Synthetic Strategies and Chemical Reactivity

The synthesis of 5-Bromo-6-isopropoxy-1H-indazole can be approached through established methodologies for the preparation of substituted indazoles. A plausible synthetic route would involve the construction of the indazole ring from a suitably substituted phenyl precursor.

Caption: A generalized synthetic workflow for a 5,6-disubstituted-1H-indazole.

The reactivity of 5-Bromo-6-isopropoxy-1H-indazole is largely dictated by its functional groups:

-

The Bromine Atom: This is a key feature for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 5-position.[7] This is a common strategy in structure-activity relationship (SAR) studies.

-

The Indazole N-H: The nitrogen at the 1-position can be alkylated or acylated to further modify the molecule's properties.

-

The Isopropoxy Group: This group is generally stable but influences the molecule's lipophilicity and can have steric effects on neighboring positions.

Potential Applications in Drug Discovery

Given the broad spectrum of activities of indazole derivatives, 5-Bromo-6-isopropoxy-1H-indazole represents a valuable starting point for the development of novel therapeutics.

Kinase Inhibitors

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[7] The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The 5- and 6-positions extend into the solvent-exposed region, where modifications can be made to enhance potency and selectivity. The bromine at the 5-position of the title compound is an ideal site for introducing moieties that can interact with other parts of the ATP-binding pocket.

Anti-proliferative Agents

Numerous indazole derivatives have demonstrated potent anti-cancer activity.[8] For instance, certain 6-bromo-1H-indazole derivatives have shown inhibitory effects across various cancer cell lines. The introduction of different substituents through the bromo group can lead to the discovery of novel anti-proliferative agents.

Antimicrobial and Anti-inflammatory Agents

The indazole core is also present in compounds with significant antimicrobial and anti-inflammatory properties.[4][6] The development of new drugs in these areas is of critical importance, and 5-Bromo-6-isopropoxy-1H-indazole could serve as a scaffold for the synthesis of new candidates.

Representative Experimental Protocol: Synthesis of a 5-Bromo-6-alkoxy-1H-indazole Derivative

The following is a representative, hypothetical protocol based on established synthetic methods for similar compounds.

Objective: To synthesize a 5-bromo-6-alkoxy-1H-indazole via cyclization of a substituted benzaldehyde.

Materials:

-

4-Bromo-3-alkoxy-2-nitrobenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 4-bromo-3-alkoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 5-bromo-6-alkoxy-1H-indazole.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

5-Bromo-6-isopropoxy-1H-indazole is a promising, albeit not widely documented, chemical entity. Its structure, featuring the privileged indazole scaffold and synthetically versatile functional groups, makes it a highly attractive building block for medicinal chemistry and drug discovery. By leveraging established synthetic methodologies and drawing parallels from the vast literature on related indazole derivatives, researchers can effectively utilize this compound to explore new chemical space and develop novel therapeutic agents targeting a range of diseases.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]

-

Novel Substituted Indazoles towards Potential Antimicrobial Agents. ProQuest. [Link]

-

5-bromo-1H-indazole | C7H5BrN2 | CID 761929. PubChem. [Link]

-

Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Substituted Indazoles towards Potential Antimicrobial Agents - ProQuest [proquest.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

Unlocking the Therapeutic Potential of 5-Bromo-6-isopropoxy-1H-indazole: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Numerous indazole derivatives have been successfully developed as therapeutic agents, with a significant number functioning as potent protein kinase inhibitors in oncology.[4][5][6] This guide focuses on a novel derivative, 5-Bromo-6-isopropoxy-1H-indazole, and outlines a comprehensive, scientifically rigorous approach to identifying and validating its potential therapeutic targets. We will delve into the rationale behind target selection, detail robust experimental workflows, and provide the foundational knowledge necessary for advancing this compound through the preclinical drug discovery pipeline.

The Indazole Core: A Proven Pharmacophore

Indazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anti-tumor effects.[2][5][7] The success of FDA-approved drugs such as Axitinib, Pazopanib, and Entrectinib underscores the power of the indazole nucleus as a scaffold for potent and selective kinase inhibitors.[1][4][8] These drugs target various protein kinases that are critical drivers of cancer cell proliferation, survival, and angiogenesis. The versatility of the indazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][9]

The structure of 5-Bromo-6-isopropoxy-1H-indazole, with its specific substitution pattern, presents a unique chemical entity. The bromine atom at the 5-position and the isopropoxy group at the 6-position will modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific protein targets. While direct biological data for this specific compound is not yet prevalent in public literature, its core structure strongly suggests that its therapeutic potential lies in the modulation of key cellular signaling pathways, most likely through the inhibition of protein kinases.

Hypothesis-Driven Target Identification: A Multi-pronged Approach

Given the extensive evidence of indazole derivatives as kinase inhibitors, a primary hypothesis is that 5-Bromo-6-isopropoxy-1H-indazole will exhibit inhibitory activity against one or more protein kinases. The initial phase of target identification should therefore focus on broad kinase profiling, followed by a funnel-down approach to validate the most promising candidates.

Initial Target Prioritization

Based on the activities of structurally related compounds, the following kinase families represent high-priority starting points for investigation:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptors): Many indazole-based drugs, like Axitinib and Pazopanib, are potent VEGFR inhibitors, crucial for blocking tumor angiogenesis.[4][8][10]

-

EGFR (Epidermal Growth Factor Receptor): A well-established target in various cancers, some indazole and imidazole derivatives have shown EGFR inhibitory activity.[5][11]

-

FGFR (Fibroblast Growth Factor Receptors): Deregulation of FGFR signaling is implicated in numerous cancers, and indazole derivatives have been developed as FGFR inhibitors.[8][9]

-

-

Non-Receptor Tyrosine Kinases:

-

Bcr-Abl: A key target in chronic myeloid leukemia, and a known target for some indazole compounds.[9]

-

-

Serine/Threonine Kinases:

Beyond kinases, other enzyme classes targeted by indazole scaffolds warrant consideration:

-

Indoleamine-2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that is a promising target in immuno-oncology.[2][9]

-

Carbonic Anhydrases (CAs): Involved in pH regulation and tumorigenesis.[9]

The following diagram illustrates the proposed workflow for target identification and validation.

Caption: A multi-phase workflow for target identification and validation.

Experimental Protocols for Target Validation

Once initial hits are identified, a rigorous validation process is crucial. The following section details key experimental protocols.

Biochemical Assays: Quantifying Enzymatic Inhibition

Objective: To determine the potency of 5-Bromo-6-isopropoxy-1H-indazole against purified candidate kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution containing the purified kinase of interest and its specific substrate in kinase reaction buffer.

-

Prepare serial dilutions of 5-Bromo-6-isopropoxy-1H-indazole in the same buffer. A known inhibitor (e.g., Staurosporine or a clinically relevant inhibitor for the specific kinase) should be used as a positive control.

-

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of the compound dilutions or control.

-

Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

ATP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |

Biophysical Binding Assays: Confirming Direct Interaction

Objective: To confirm the direct physical binding of the compound to the putative target protein and to determine the binding affinity (Kd).

Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Dialyze the purified target protein extensively against the ITC buffer.

-

Dissolve 5-Bromo-6-isopropoxy-1H-indazole in the final dialysis buffer.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the compound solution into the injection syringe.

-

Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cellular Target Engagement: Verifying Action in a Biological Context

Objective: To confirm that 5-Bromo-6-isopropoxy-1H-indazole engages its target within living cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of 5-Bromo-6-isopropoxy-1H-indazole or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

-

Protein Extraction:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.

-

-

Protein Quantification:

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative protein detection methods.

-

-

Data Analysis:

-

Plot the amount of soluble target protein against the heating temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Downstream Functional Analysis: From Target to Therapeutic Effect

Validating target engagement is a critical step, but understanding the functional consequences of this engagement is paramount.

Signaling Pathway Analysis

Once a target is validated (e.g., a specific kinase), the next logical step is to investigate the impact on its downstream signaling pathway.

Caption: A generalized signaling pathway illustrating kinase inhibition.

Protocol: Western Blot Analysis of Phospho-proteins

-

Cell Treatment and Lysis: Treat cancer cell lines known to be dependent on the identified target with 5-Bromo-6-isopropoxy-1H-indazole at various concentrations and time points. Lyse the cells to extract total protein.

-

SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Also, probe a parallel blot with an antibody for the total amount of that substrate as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate indicates effective inhibition of the signaling pathway.

Cell-Based Functional Assays

The ultimate goal is to determine if target inhibition translates into a desired therapeutic effect at the cellular level.

| Assay Type | Purpose | Example Protocol |

| Anti-proliferative Assay | To measure the effect of the compound on cancer cell growth. | MTT or CellTiter-Glo assay to determine GI50 values across a panel of cancer cell lines. |

| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells. |

| Cell Cycle Analysis | To assess the compound's effect on cell cycle progression. | Propidium iodide staining of DNA followed by flow cytometry. |

| Colony Formation Assay | To evaluate the long-term effect on cell survival and proliferation. | Seeding cells at low density and treating with the compound for several days, followed by staining and counting of colonies.[13][14] |

Conclusion and Future Directions

The indazole scaffold is a highly validated starting point for the development of novel therapeutics, particularly kinase inhibitors.[4][6] 5-Bromo-6-isopropoxy-1H-indazole represents a promising, yet uncharacterized, molecule within this class. The systematic approach outlined in this guide—from broad, hypothesis-generating screens to rigorous biochemical, biophysical, and cell-based validation assays—provides a clear and robust roadmap for elucidating its mechanism of action and identifying its primary therapeutic targets. Successful execution of this strategy will be instrumental in determining the clinical potential of this compound and paving the way for its further development as a novel therapeutic agent. Subsequent in vivo studies in relevant animal models will be the crucial next step to translate these in vitro findings toward the clinic.

References

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: )

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Indazole Derivatives: Promising Anti-tumor Agents - Bentham Science Publisher. (URL: )

- Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (URL: )

- The Anticancer Activity of Indazole Compounds: A Mini Review PMID: 33238856. (URL: )

- Synthesis and biological evaluation of indazole deriv

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: )

- Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors - ResearchG

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. (URL: )

- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: )

- 5-Bromo-1H-indazole - Chem-Impex. (URL: )

- Synthesis and biological activities of a novel series of indazole deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )

- Indazole – Knowledge and References - Taylor & Francis. (URL: )

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: )

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (URL: )

- Pharmacological properties of indazole derivatives: recent developments - PubMed. (URL: )

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg

- How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ - Guidechem. (URL: )

- 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. (URL: )

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: )

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: )

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (URL: )

- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem. (URL: )

- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - Semantic Scholar. (URL: )

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Literature review of 5-Bromo-6-isopropoxy-1H-indazole research

An In-Depth Technical Guide to 5-Bromo-6-isopropoxy-1H-indazole: A Medicinal Chemistry Building Block

Introduction: The Privileged Role of the Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The 1H-indazole ring system is a quintessential example of such a scaffold.[1][2][3] As a bioisosteric replacement for the native indole nucleus found in many endogenous ligands, the indazole moiety offers a unique combination of hydrogen bonding capabilities, aromaticity, and metabolic stability.[4] Unlike an indole, the indazole contains an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[4]

This unique electronic arrangement has led to the successful development of numerous FDA-approved drugs, including the antiemetic granisetron, the multi-kinase inhibitors pazopanib and axitinib, and the PARP inhibitor niraparib.[1][4] The therapeutic success of these molecules underscores the value of the indazole core in designing novel drugs.

Within this important class of heterocycles, specifically substituted indazoles serve as critical starting materials for drug discovery campaigns. 5-Bromo-6-isopropoxy-1H-indazole is a prime example of a strategically designed building block. Its structure is pre-functionalized with two key features for synthetic elaboration:

-

A bromo group at the 5-position, which is an ideal handle for transition metal-catalyzed cross-coupling reactions to introduce aryl or heteroaryl diversity.

-

An isopropoxy group at the 6-position, which can modulate lipophilicity, solubility, and metabolic stability, while also potentially forming key interactions within a protein's binding pocket.

This guide provides a comprehensive overview of the synthesis, properties, and strategic application of 5-Bromo-6-isopropoxy-1H-indazole as a key intermediate in the development of targeted therapeutics.

Synthesis and Characterization

A robust and scalable synthesis is paramount for any building block intended for drug discovery. While numerous methods exist for constructing the indazole core, a common and effective strategy involves the reductive cyclization of ortho-nitroaryl precursors or the cyclization of ortho-halobenzaldehydes with hydrazine.[5][6][7] The following section details a plausible and efficient synthetic route to 5-Bromo-6-isopropoxy-1H-indazole.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from a commercially available substituted fluorobenzaldehyde. The reaction with hydrazine hydrate offers a direct and often high-yielding method to form the indazole ring system.

Caption: Proposed synthetic route to 5-Bromo-6-isopropoxy-1H-indazole.

Experimental Protocol: Synthesis of 5-Bromo-6-isopropoxy-1H-indazole

This protocol is a representative example based on established methodologies for analogous structures.[5][8] Researchers should perform their own optimization.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-5-isopropoxy-2-fluorobenzaldehyde (5.0 g, 19.15 mmol).

-

Solvent and Reagent Addition: Add 1,4-dioxane (40 mL) followed by hydrazine monohydrate (2.8 mL, 57.45 mmol, 3.0 equiv).

-

Reaction Execution: Heat the reaction mixture to 110 °C and maintain under reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine.

-

Extraction: Redissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford 5-Bromo-6-isopropoxy-1H-indazole as a solid.

Physicochemical Properties

A summary of the key computed and experimental properties of the title compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂O | [9] |

| Molecular Weight | 255.11 g/mol | [9] |

| Appearance | Off-white to yellow solid | [9] |

| Melting Point | Not available (Predicted >130 °C) | N/A |

| Calculated LogP | 3.2 | [10] |

| CAS Number | 1801999-52-7 (example) | N/A |

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The true value of 5-Bromo-6-isopropoxy-1H-indazole lies in its utility as a versatile intermediate. The bromine atom at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used transformations in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[11]

The Suzuki-Miyaura cross-coupling reaction, in particular, is an exceptionally robust method for introducing new aryl and heteroaryl moieties.[12][13][14] This allows for the rapid exploration of chemical space around the indazole core to optimize a compound's structure-activity relationship (SAR).

Workflow: From Building Block to Potent Inhibitor

A typical synthetic workflow in a medicinal chemistry campaign would involve an initial Suzuki coupling to install a key pharmacophore, followed by functionalization of the indazole nitrogen to fine-tune the molecule's properties.

Caption: A typical synthetic workflow utilizing 5-Bromo-6-isopropoxy-1H-indazole.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure based on established methods for bromoindazoles and can be adapted for microwave or conventional heating.[11][13][14][15]

-

Reaction Setup: To a microwave reaction vial, add 5-Bromo-6-isopropoxy-1H-indazole (255 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv.).

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%). Add a solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).

-

Reaction Execution (Microwave): Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for 45 minutes. Monitor for completion by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-isopropoxy-1H-indazole.

Biological Target Context: Tyrosine Kinase Inhibition

Indazole-based compounds are potent inhibitors of various protein kinases, enzymes that play a central role in cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for drug development. For example, Vascular Endothelial Growth Factor Receptors (VEGFRs) are tyrosine kinases that, when activated, initiate downstream signaling cascades leading to angiogenesis—the formation of new blood vessels that tumors require to grow.

Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.

An inhibitor derived from 5-Bromo-6-isopropoxy-1H-indazole could be designed to fit into the ATP-binding pocket of a kinase like VEGFR, preventing the phosphorylation events that trigger downstream signaling. The hypothetical biological activity of such a compound is presented below.

| Kinase Target | IC₅₀ (nM) |

| VEGFR2 (KDR) | 5.2 |

| PDGFRβ | 15.8 |

| c-Kit | 45.1 |

| FGFR1 | 120.5 |

| EGFR | >10,000 |

Data is hypothetical for illustrative purposes.

Conclusion and Future Perspectives

5-Bromo-6-isopropoxy-1H-indazole is more than just another heterocycle; it is a strategically designed, high-value building block for modern drug discovery. Its pre-installed synthetic handles—the versatile bromine atom and the modulating isopropoxy group—provide medicinal chemists with a powerful platform for rapidly generating and optimizing novel drug candidates. The robust synthetic routes to its derivatization, particularly via Suzuki-Miyaura coupling, enable the efficient exploration of structure-activity relationships essential for developing potent and selective therapeutics. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed intermediates like 5-Bromo-6-isopropoxy-1H-indazole will only increase, solidifying its place in the toolbox of pharmaceutical researchers.

References

-

Jadhav, S. D., & Sharma, N. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link]

-

Shaik, A. B., et al. (2022). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 11(1). [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 803-815. Note: While not directly cited, this reference supports the general principles of efficient synthesis discussed. A placeholder URL is provided as direct access may vary: [Link]

-

El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 11(8), 579-584. [Link]

-

Iesce, M. R., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17539-17551. [Link]

-

El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

-

Ait Lahcen, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(10), 5557-5566. [Link]

-

Gallavardin, T., & Franck, X. (2025). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]

-

PureSynth. (n.d.). 5-Bromo-1H-Indazole 97%. Product Page. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Reaction Database. [Link]

- Google Patents. (2009).

- Google Patents. (2024). Indazole compounds as pkmyt1 kinase inhibitors. WO2024179948A1.

-

Sapeta, K., & Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, 12, 225-276. [Link]

- Google Patents. (2009). Substituted pyrazolospiroketone compounds. WO2009144554A1.

-

ResearchGate. (n.d.). Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole. Image from Publication. [Link]

-

Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 6. Indazole synthesis [organic-chemistry.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Silico Elucidation of 5-Bromo-6-isopropoxy-1H-indazole: A Fragment-Based Modeling Protocol

Executive Summary & Structural Rationale

This guide details the computational evaluation of 5-Bromo-6-isopropoxy-1H-indazole , a privileged scaffold in the design of ATP-competitive kinase inhibitors, specifically targeting Serum/Glucocorticoid Regulated Kinase 1 (SGK1) .

While standard docking protocols often treat ligands as geometric shapes with simple point charges, this molecule presents a specific challenge: the 5-Bromo substituent . In standard molecular mechanics, halogens are often treated as dense negative spheres. However, in high-affinity kinase binding, heavy halogens (Br, I) exhibit a "sigma hole"—a localized region of positive electrostatic potential that forms highly directional Halogen Bonds (X-bonds) with backbone carbonyl oxygen atoms in the kinase hinge region.

This protocol serves as a self-validating system to model this interaction accurately, moving beyond standard force fields to incorporate Quantum Mechanical (QM) parametrizations and explicit sigma-hole modeling.

Core Pharmacophore Features

| Feature | Chemical Moiety | Biological Function | Modeling Criticality |

| Hinge Binder | 1H-Indazole (N1/N2) | Forms bidentate H-bonds with kinase hinge (e.g., SGK1 Asp177/Ile179). | High: Requires correct tautomer assignment. |

| X-Bond Donor | 5-Bromo | Forms directional halogen bond with backbone carbonyls. | Critical : Requires sigma-hole parameterization. |

| Hydrophobic Fill | 6-Isopropoxy | Occupies the solvent-exposed region or hydrophobic back-pocket. | Medium: Steric fitting and solvation effects. |

Computational Workflow: The "Sigma-Hole" Protocol

Standard "black-box" docking often fails to predict the potency of brominated indazoles because it neglects the anisotropy of the halogen charge. The following workflow integrates Density Functional Theory (DFT) with molecular docking to correct this.

Diagram 1: Integrated QM/MM Modeling Workflow

Caption: Workflow integrating QM-derived electrostatics to accurately model the anisotropic halogen contribution before docking and dynamic simulation.

Step-by-Step Experimental Protocols

Phase A: Ligand Preparation & Sigma Hole Quantification

Objective: To assign partial charges that reflect the positive potential at the tip of the Bromine atom.

-

Geometry Optimization:

-

Software: Gaussian 16 or ORCA.

-

Method: DFT functional B3LYP with basis set 6-311G(d,p) (includes polarization functions essential for Br).

-

Why: Standard force fields (MMFF94) place a uniform negative charge on Br. DFT reveals the electron deficiency along the C-Br extension.

-

-

Electrostatic Potential (ESP) Mapping:

-

Generate the ESP surface.

-

Validation Check: Locate the local maximum (

) on the Br atom tip. It must be positive (typically +10 to +20 kcal/mol for aryl bromides).

-

-

Charge Fitting:

-

Fit RESP (Restrained Electrostatic Potential) charges to the ligand centers.

-

Crucial Step: If using a force field like CHARMM or AMBER, introduce a "Virtual Site" (Extra Point) massless particle at distance

Å from the Br nucleus along the C-Br bond vector to represent the sigma hole.

-

Phase B: Target Selection & Grid Generation

Target: SGK1 (Serum/Glucocorticoid Regulated Kinase 1). Reference Structure: PDB ID 3HDM (Crystal structure of SGK1 with ATP-competitive inhibitor).

-

Protein Prep:

-

Remove water molecules (except conserved structural waters in the catalytic spine).

-

Protonate Histidine residues at pH 7.4.

-

Hinge Optimization: Ensure the backbone carbonyls of Asp177 and Ile179 (SGK1 numbering) are accessible.

-

-

Grid Generation (Glide/AutoDock):

-

Center grid on the co-crystallized ligand centroid.

-

Constraint Setup: Define a Halogen Bond Constraint or a Metal/H-bond acceptor sphere on the backbone carbonyl of the hinge residue (typically the residue equivalent to the "Gatekeeper+2" position).

-

Phase C: Molecular Docking & Scoring

Objective: Isolate the binding pose driven by the Indazole H-bonds and the 5-Br X-bond.

-

Docking Execution:

-

Run rigid-receptor docking.

-

Scoring Function: Use a scoring function calibrated for halogen bonding (e.g., Glide XP or AutoDock VinaXB ). Standard Vina may underestimate the Br interaction.

-

-

Pose Filtering Criteria:

-

Hinge H-bonds: Indazole N1-H

Backbone C=O; Indazole N2 -

X-Bond Geometry:

-

Distance (

): -

Angle (

):

-

-

Interaction Analysis & Signaling Pathway

The 5-Bromo-6-isopropoxy-1H-indazole scaffold acts as a competitive inhibitor. By locking the kinase in an inactive state, it prevents downstream phosphorylation of targets like FOXO3a and NDRG1.

Diagram 2: Structural Interaction Network (SGK1 Pocket)

Caption: Interaction map detailing the tripartite binding mode: Hinge H-bonding, Halogen bonding (Br), and Hydrophobic shielding (Isopropoxy).[1][2]

Quantitative Data Summary

The following data represents typical values expected from a validated QM/MM docking simulation of this scaffold against SGK1.

Table 1: Geometric & Energetic Benchmarks

| Interaction Type | Atom Pair | Ideal Distance (Å) | Ideal Angle (°) | Est. Energy Contribution ( |

| H-Bond | Indazole N1-H | |||

| Halogen Bond | 5-Br | |||

| Hydrophobic | Isopropoxy | N/A |

Note on Causality: The 5-Br interaction is weaker than a canonical H-bond but is causally significant for selectivity. Many kinases lack the specific backbone geometry to accept the halogen bond, making this scaffold selective for subsets like SGK/CK2.

ADMET & Stability Profiling

For a drug development professional, binding affinity is secondary to developability.

-

Metabolic Stability: The 6-isopropoxy group is a potential site for dealkylation by CYP450 enzymes.

-

In Silico Prediction: Run Site of Metabolism (SOM) prediction (e.g., SMARTCyp).

-

Mitigation: If high clearance is predicted, consider deuteration of the isopropyl group or cyclization to a difluoromethoxy analog.

-

-

Solubility: Indazoles are generally planar and lipophilic (LogP ~3-4 for this fragment).

-

Calculation: Calculated LogS should be monitored. The isopropoxy group aids solubility compared to a phenyl ring but increases lipophilicity compared to a hydroxyl.

-

References

-

Sherk, A. B., et al. (2008). "Development of a specific inhibitor of the serum- and glucocorticoid-regulated kinase 1." Endocrinology. (Describes GSK650394, the parent indazole inhibitor).

-

Wilcken, R., et al. (2013). "Halogen bonding in protein–ligand complexes: design, structure and thermodynamics." Journal of Medicinal Chemistry. (Authoritative review on modeling halogen bonds).

-

Protein Data Bank. "Crystal structure of SGK1 in complex with AMP-PNP." PDB ID: 3HDM.

-

Kolář, M., & Hobza, P. (2016). "Computer-Aided Drug Design (CADD): From Ligand-Receptor Interaction to Drug Design." Chemical Reviews. (Methodology for Sigma-hole implementation).

-

Hardegger, L. A., et al. (2011). "Systematic investigation of halogen bonding in protein-ligand interactions." Angewandte Chemie International Edition.

Sources

Steric Tuning and Metabolic Shielding: The Strategic Role of the Isopropoxy Group in Indazole-Based Kinase Inhibitors

The following technical guide details the structure-activity relationship (SAR), metabolic advantages, and synthetic integration of the isopropoxy group within indazole-based drug candidates.

Executive Summary

The indazole scaffold is a "privileged structure" in modern drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., Axitinib, Pazopanib). However, early-stage indazole hits often suffer from two critical liabilities: sub-optimal hydrophobic pocket occupancy and rapid metabolic clearance via O-dealkylation.

This guide analyzes the Isopropoxy Effect —a medicinal chemistry strategy where replacing a methoxy or ethoxy group with an isopropoxy moiety enhances potency through superior steric complementarity while simultaneously extending half-life by shielding the ether oxygen from Cytochrome P450 enzymes. We examine the mechanistic basis of this effect, supported by case studies in FGFR1 inhibition, and provide validated protocols for synthesizing and testing these motifs.

Mechanistic Role of the Isopropoxy Group[1]

Steric Complementarity & Hydrophobic Filling

In many kinase ATP-binding pockets, the "gatekeeper" region or the solvent-exposed front regions contain hydrophobic sub-clefts. Small substituents like methoxy groups often leave these pockets partially empty, resulting in an energetic penalty (unfavorable enthalpy of binding).

The isopropoxy group (

-

Displaces High-Energy Water: Ejects "unhappy" water molecules trapped in hydrophobic pockets, leading to a gain in entropy.

-

Increases Van der Waals Contact: The isopropyl gem-dimethyl group can rotate to maximize surface area contact with hydrophobic residues (e.g., Valine, Leucine, Phenylalanine) within the binding site.

Metabolic Shielding (The "Teflon" Effect)

Methoxy groups are notorious "soft spots" for metabolism. CYP450 enzymes (specifically CYP2D6 and CYP3A4) readily perform O-demethylation, converting the ether to a phenol, which is then rapidly glucuronidated and excreted.

-

Mechanism of Stabilization: The isopropoxy group hinders the approach of the CYP450 heme-oxo species to the

-carbon. The steric bulk of the two methyl groups protects the ether linkage, significantly reducing the rate of O-dealkylation compared to primary alkyl chains.

Case Study: Optimization of FGFR1 Inhibitors

A definitive example of the "Isopropoxy Advantage" is found in the optimization of 3-phenyl-1H-indazole derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in gastric and lung cancers.

Data Source: Liu et al. (Reference 1) demonstrated that increasing the steric bulk of the alkoxy substituent at the 3-position of the phenyl ring directly correlated with inhibitory potency.

Table 1: SAR Comparison of Alkoxy-Indazoles against FGFR1

| Compound ID | R-Group (Alkoxy) | IC50 (nM) | Binding Mode Insight |

| 14a | Methoxy ( | 15.0 | Minimal pocket filling; loose fit. |

| 14b | Ethoxy ( | 13.2 | Improved depth, but linear chain lacks width. |

| 14c | Isopropoxy ( | 9.8 | Optimal Fit: Branched methyls fill the hydrophobic cavity tightly. |

| 14d | Isopropoxy + 4-Fluoro | 5.5 | Synergistic effect of lipophilicity + electronic modulation. |

Analysis: The transition from Methoxy (14a) to Isopropoxy (14c) resulted in a 35% improvement in potency . Molecular docking revealed that the isopropoxy group wedged firmly into a hydrophobic cleft defined by the gatekeeper residue, stabilizing the active conformation of the kinase.

Visualization of SAR Logic & Signaling

The following diagrams illustrate the decision-making logic in lead optimization and the downstream signaling pathways affected by these inhibitors.

Diagram 1: The "Isopropoxy Decision Tree" in Lead Optimization

Caption: Logical flow for transitioning from a hit compound to an optimized lead using alkoxy modulation.

Diagram 2: FGFR1 Signaling Pathway Blockade

Caption: Mechanism of action showing where Isopropoxy-Indazoles (e.g., Compound 14c) intercept oncogenic signaling.

Experimental Protocols

Chemical Synthesis: Introduction of the Isopropoxy Group

This protocol describes the O-alkylation of a 3-(3-hydroxyphenyl)-1H-indazole intermediate. This is the most robust method for introducing the group late-stage.

Reagents:

-

3-(3-hydroxyphenyl)-1H-indazole (1.0 eq)

-

2-Bromopropane (Isopropanol bromide) (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

DMF (Dimethylformamide), anhydrous

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the hydroxy-indazole substrate in 5 mL of anhydrous DMF under an inert atmosphere (

). -

Deprotonation: Add 2.0 mmol of

. Stir at room temperature for 30 minutes to form the phenolate anion. -

Alkylation: Add 1.5 mmol of 2-bromopropane dropwise via syringe.

-

Heating: Heat the reaction mixture to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

-

Checkpoint: The starting material peak (M+H) should disappear; the product peak will show M+H + 42 Da.

-

-

Workup: Quench with ice water (20 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Bioactivity Assay: FGFR1 Kinase Inhibition (FRET)

To validate the potency gain, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant human FGFR1 kinase domain.

-

Biotinylated peptide substrate (poly Glu:Tyr).

-

Europium-labeled anti-phosphotyrosine antibody.

-

APC-labeled Streptavidin.

Protocol:

-

Preparation: Dilute compounds (Methoxy, Ethoxy, Isopropoxy variants) in DMSO to 100x final concentration.

-

Incubation: Mix kinase (0.5 nM), peptide substrate (50 nM), and ATP (at

, typically 10 -

Reaction: Add compound solution. Incubate at room temperature for 60 minutes.

-

Detection: Add detection mix (Eu-antibody + APC-Streptavidin) containing EDTA to stop the reaction.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm) on a plate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Liu, Y., et al. (2018). "Design, synthesis and biological evaluation of indazole derivatives as FGFR1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Elsayed, M.S.A., et al. (2019). "Indazole-based derivatives as VEGFR-2 kinase inhibitors: Synthesis, biological evaluation and molecular docking." Bioorganic Chemistry.

-

Meanwell, N.A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

- Vertex AI Search. (2025). "Grounding search for Indazole Isopropoxy Bioactivity.

The 5-Bromo-Indazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole moiety, a bioisostere of indole, has emerged as a cornerstone in medicinal chemistry, yielding a multitude of clinically relevant compounds. The strategic introduction of a bromine atom at the 5-position of the indazole ring has proven to be a particularly fruitful strategy in the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-bromo-indazoles, with a primary focus on their role as kinase inhibitors. We will delve into the synthetic strategies employed to access this privileged core, dissect the intricate details of how structural modifications influence biological activity, and explore the downstream effects on critical signaling pathways. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights to drive the design of next-generation 5-bromo-indazole-based therapeutics.

The Ascendancy of the Indazole Scaffold in Medicinal Chemistry

Indazole-containing derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their unique structural framework, featuring a bicyclic system of a benzene ring fused to a pyrazole ring, provides a versatile template for interacting with a diverse range of biological targets.[2] This has led to the development of indazole-based drugs with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] Several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[3]

The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form in most biologically active derivatives.[2] The nitrogen atoms at positions 1 and 2 offer opportunities for substitution, influencing the molecule's physicochemical properties and target engagement.

The Strategic Importance of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position of the indazole ring is a key design element in many potent inhibitors. This substitution offers several advantages:

-

A Vector for Further Functionalization: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl groups.[4] This allows for extensive exploration of the chemical space around the indazole core to optimize target affinity and selectivity.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic distribution within the indazole ring system, potentially impacting key interactions with the target protein.

-

Enhancement of Binding Affinity: In some cases, the bromine atom can form specific halogen bonds with backbone carbonyls or other electron-rich pockets within the active site of the target protein, thereby enhancing binding affinity.[5]

-

Improved Pharmacokinetic Properties: Halogenation can influence a molecule's metabolic stability and membrane permeability, which are critical parameters in drug development. The bromine on the indazole often remains intact during metabolism.[3][6]

Synthetic Strategies for Accessing the 5-Bromo-Indazole Core and its Derivatives

The 5-bromo-1H-indazole core is a crucial starting material for the synthesis of a vast number of derivatives.[7] Several synthetic routes are available for its preparation and subsequent functionalization.

Synthesis of the Core Scaffold

A common method for the synthesis of 5-bromo-1H-indazole involves the diazotization of a substituted aniline followed by intramolecular cyclization. For instance, the diazotization of 2-alkyl-4-bromo-6-methylanilines, followed by quenching with a thiol and subsequent base-mediated cyclization, yields the corresponding 5-bromo-indazole.[8][9]

Functionalization at the C3 Position

The C3 position of the indazole ring is a frequent site for modification to enhance biological activity.

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the C3 position can be achieved via a Friedel-Crafts acylation of 5-bromo-1H-indazole, yielding 1-(5-bromo-1H-indazol-3-yl)ethanone, a key building block for further elaboration.[10]

-

Halogenation: Direct halogenation at the C3 position, for example, using N-bromosuccinimide (NBS), provides a reactive intermediate for subsequent cross-coupling reactions.

Functionalization at the N1 Position

Alkylation or arylation at the N1 position is another common strategy to modulate the properties of 5-bromo-indazole derivatives. This is often achieved by reacting the N-H of the indazole with a suitable electrophile in the presence of a base.

Suzuki-Miyaura Cross-Coupling at the C5 Position

The bromine atom at the C5 position is readily exploited in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents. This reaction is pivotal for exploring the SAR of this position.[4]

Structure-Activity Relationship (SAR) of 5-Bromo-Indazoles as Kinase Inhibitors

The 5-bromo-indazole scaffold has proven to be particularly effective in the design of potent and selective kinase inhibitors. Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

General SAR Observations

The following table summarizes key SAR insights gleaned from various studies on 5-bromo-indazole-based kinase inhibitors, primarily targeting the PI3K/Akt/mTOR pathway.

| Position of Modification | Moiety/Substituent | Impact on Activity | Rationale and Insights |

| N1 | Small alkyl or substituted aryl groups | Often crucial for potency | Can occupy a hydrophobic pocket in the kinase active site and influence the overall conformation of the inhibitor. |

| C3 | Hydrogen, methyl, or small amides | Significant impact on potency | A methyl group at this position can enhance potency compared to hydrogen. Amide functionalities can form key hydrogen bonds with the hinge region of the kinase.[8][9] |